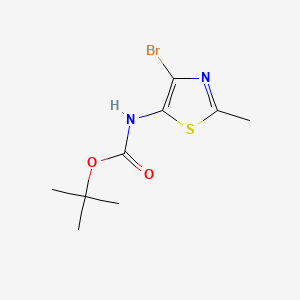

tert-butylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate

Description

tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate is a brominated thiazole derivative featuring a tert-butyl carbamate group. The bromine atom at the 4-position offers a site for further functionalization via cross-coupling reactions, while the methyl group contributes steric effects and modulates electronic properties. This compound is likely utilized as an intermediate in the synthesis of pharmaceuticals or agrochemicals, given the prevalence of thiazole motifs in bioactive molecules.

Properties

Molecular Formula |

C9H13BrN2O2S |

|---|---|

Molecular Weight |

293.18 g/mol |

IUPAC Name |

tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate |

InChI |

InChI=1S/C9H13BrN2O2S/c1-5-11-6(10)7(15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |

InChI Key |

DXTFLVDONIITLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)NC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy

The synthesis of tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate generally follows this sequence:

Thiazole Ring Construction:

The 1,3-thiazole core is formed typically by cyclization of appropriate precursors such as α-haloketones with thiourea or related thioamide compounds under controlled conditions.Selective Bromination:

Bromination is performed at the 4-position of the thiazole ring using brominating agents like N-bromosuccinimide (NBS) or elemental bromine, often in the presence of catalysts or under mild acidic conditions to avoid over-bromination.Carbamate Formation:

The amino group on the thiazole ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base and catalyst such as 4-dimethylaminopyridine (DMAP), forming the tert-butyl carbamate group.Methyl Substitution:

Methylation at the 2-position can be introduced either prior to ring closure or via selective alkylation of the thiazole ring, depending on the synthetic route.

Detailed Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Thiazole ring formation | Cyclization of α-haloketone with thiourea in ethanol or aqueous medium, reflux | Formation of 2-methyl-1,3-thiazole intermediate | 70-85% |

| 2. Bromination | N-bromosuccinimide (NBS), catalytic acid or light, room temperature | Selective bromination at 4-position of thiazole ring | 60-75% |

| 3. Carbamate protection | Di-tert-butyl dicarbonate (Boc2O), DMAP catalyst, NaHCO3 base, tert-butyl alcohol solvent, room temp to 50 °C, 12-24 h | Formation of tert-butyl carbamate protecting group on thiazole nitrogen | 49-73% |

| 4. Purification | Silica gel chromatography, hexane/ethyl acetate eluent | Isolation of pure tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate | - |

Note: The yields and conditions are consolidated from experimental procedures reported in medicinal chemistry literature and commercial synthesis protocols for closely related thiazole carbamates.

Reaction Mechanisms and Conditions

Thiazole Ring Formation:

The nucleophilic attack of thiourea sulfur on the α-haloketone carbonyl carbon initiates cyclization, followed by dehydration to form the heterocyclic ring.Bromination:

Electrophilic aromatic substitution occurs at the electron-rich 4-position of the thiazole ring, facilitated by NBS, which provides a controlled release of bromine.Carbamate Formation:

The amino group reacts with di-tert-butyl dicarbonate under mild basic conditions, catalyzed by DMAP, forming the Boc-protected carbamate via nucleophilic attack on the carbonyl carbon of Boc2O.

Comparative Summary of Preparation Methods

| Preparation Stage | Typical Reagents | Conditions | Notes |

|---|---|---|---|

| Thiazole ring synthesis | α-Haloketone, thiourea | Reflux in ethanol or aqueous solvent | High yield, scalable |

| Bromination | N-bromosuccinimide (NBS) | Room temperature, catalytic acid/light | Selective, mild |

| Carbamate protection | Di-tert-butyl dicarbonate (Boc2O), DMAP, NaHCO3 | Room temperature to 50 °C, 12-24 h | Efficient Boc installation |

| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient | Required for purity |

Industrial and Scale-Up Considerations

Continuous Flow Reactors:

For large-scale production, continuous flow systems can improve bromination step control and safety due to the hazardous nature of brominating agents.Automated Systems:

Automated reagent dosing and temperature control enhance reproducibility and yield in carbamate formation.Green Chemistry:

Solvent selection and minimizing hazardous reagents are areas of ongoing optimization.

Research Findings and Notes

The Boc protection step is critical for stabilizing the amino functionality and enabling further synthetic transformations or biological evaluations.

Bromination selectivity is influenced by electronic effects of the methyl substituent at the 2-position, requiring careful control of reaction conditions to avoid polybromination.

Alternative methods using tert-butyl isocyanate instead of Boc2O have been reported for carbamate formation but are less common due to reagent cost and handling.

The compound’s synthesis is often a key intermediate step in medicinal chemistry programs targeting thiazole-containing bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used, e.g., azides or nitriles.

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anticancer activities and as a potential pharmaceutical intermediate.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

- Reactivity : The target compound’s 4-bromo substituent is more reactive toward Suzuki-Miyaura or Buchwald-Hartwig couplings compared to the fluorophenyl group in the third compound. However, the 5-chloro substituent in the second compound () may further direct electrophilic substitution.

- Lipophilicity : The bromine and methyl groups in the target compound likely increase LogP compared to the fluorophenyl derivative (which has polar C-F bonds), making it more suitable for lipid-rich environments.

Stability and Handling

- The tert-butyl carbamate group in all three compounds provides moderate stability under basic conditions but is cleavable under acidic conditions.

- The bromine in the target compound may render it light-sensitive, requiring storage in amber containers, whereas the fluorophenyl derivative () is likely more stable due to aromatic stabilization.

Biological Activity

tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate is a synthetic compound characterized by its unique thiazole ring structure, which contributes to its diverse biological activities. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential antimicrobial, antifungal, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including research findings, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C9H13BrN2O2S

- Molecular Weight : 293.18 g/mol

- IUPAC Name : tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate

- Structure :

Antimicrobial Properties

Research indicates that tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger with promising results.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Antiviral and Anticancer Effects

The compound's thiazole structure is associated with potential antiviral activity. Preliminary studies suggest it may inhibit viral replication through interference with viral enzymes. Furthermore, its anticancer potential has been explored in vitro, showing the ability to induce apoptosis in cancer cell lines by affecting cell cycle regulation.

The biological activity of tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, inhibiting their function.

- DNA Interaction : The compound may interact with DNA structures, leading to disruptions in replication and transcription processes.

- Cell Signaling Modulation : It may influence cellular pathways involved in apoptosis and cell cycle progression.

Comparative Analysis with Similar Compounds

Similar compounds such as tert-butyl (4-bromothiazol-2-yl)carbamate and methyl 5-bromo-thiazole derivatives have shown varying degrees of biological activity. The unique substitution pattern in tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate enhances its potency compared to these analogs.

Biological Activity Comparison Table

| Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate | High | Moderate | Promising |

| tert-butyl (4-bromothiazol-2-yl)carbamate | Moderate | Low | Low |

| Methyl 5-bromo-thiazole derivative | Low | Moderate | Moderate |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound significantly reduced bacterial load in vitro.

- Anticancer Research : In vitro experiments using human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., tert-butyl group at δ 1.4 ppm, thiazole protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 293.18) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95%) .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Q. Advanced

- Base Selection : Replace triethylamine with stronger bases (e.g., DMAP) to accelerate carbamate formation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for enhanced solubility of intermediates .

- Catalytic Additives : Introduce palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions in multi-step syntheses .

- Process Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and minimize byproducts .

What strategies are effective in analyzing contradictory biological activity data across structurally similar analogs?

Q. Advanced

- Comparative SAR Studies : Tabulate substituent effects (e.g., bromo vs. methyl groups) on bioactivity (Table 1) .

- Computational Docking : Perform molecular dynamics simulations to compare binding affinities with target enzymes .

- Meta-Analysis : Aggregate data from analogs (e.g., tert-butyl N-(4-chloro-thiazol-5-yl)carbamate) to identify trends in potency or selectivity .

Q. Table 1. Substituent Effects on Antibacterial Activity

| Substituent (Position) | MIC (µg/mL) | Target Enzyme Inhibition (%) |

|---|---|---|

| Br (4) | 12.5 | 78 |

| Cl (4) | 25.0 | 62 |

| CH (2) | 50.0 | 45 |

How can computational methods be integrated to elucidate the mechanism of action of this compound?

Q. Advanced

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution in the thiazole ring, predicting reactivity sites .

- Molecular Docking : Simulate interactions with bacterial dihydrofolate reductase (DHFR) to identify key hydrogen bonds (e.g., between carbamate oxygen and Arg) .

- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.8) and guide assay design .

What are the common applications of this compound in medicinal chemistry research?

Q. Basic

- Antibacterial Probes : Assess activity against Gram-positive pathogens (e.g., S. aureus) via broth microdilution assays .

- Enzyme Inhibitors : Screen for inhibition of bacterial DHFR or viral proteases using fluorometric assays .

- Radiotracer Precursors : Utilize bromine for Br isotopic labeling in PET imaging studies .

What methodologies are employed to study the structure-activity relationships (SAR) of thiazole-containing carbamates?

Q. Advanced

- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl groups) and correlate with bioactivity .

- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to visualize electrostatic/hydrophobic contributions to potency .

- Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify critical binding motifs (e.g., tert-butyl group in a hydrophobic pocket) .

How should this compound be stored to maintain stability, and what are its decomposition pathways?

Q. Basic

- Storage : Store in sealed containers under argon at −20°C to prevent hydrolysis of the carbamate group .

- Decomposition Pathways :

- Hydrolysis in humid conditions to yield 4-bromo-2-methylthiazol-5-amine and CO .

- Photodegradation under UV light, detectable via HPLC-MS .

What experimental approaches resolve spectral ambiguities in NMR or mass spectrometry data for this compound?

Q. Advanced

- 2D NMR (COSY, HSQC) : Assign overlapping thiazole protons (e.g., H-4 and H-5) through scalar coupling .

- Isotopic Labeling : Synthesize C-labeled tert-butyl groups to simplify C NMR interpretation .

- Tandem MS/MS : Fragment the molecular ion to confirm bromine presence via isotope patterns (e.g., 1:1 ratio for Br/Br) .

How do researchers address solubility challenges in biological assays for this compound?

Q. Advanced

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to enhance aqueous solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release in in vivo models .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve solubility at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.